2-(Trifluoromethyl)benzonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88312. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZGHDCEWOLLHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022031 | |

| Record name | alpha,alpha,alpha-Trifluoro-o-tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-60-9 | |

| Record name | 2-(Trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 447-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha-Trifluoro-o-tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-2-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2CA842543 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Trifluoromethyl)benzonitrile (CAS No. 447-60-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)benzonitrile, also known as 2-cyanobenzotrifluoride, is a crucial fluorinated building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a highly electron-withdrawing trifluoromethyl (-CF3) group and a versatile nitrile (-CN) function on an aromatic ring, makes it a valuable intermediate in the creation of complex molecules.[2][3] The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5][6][7] This guide provides a comprehensive technical overview of this compound, covering its properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 447-60-9 | [1][8] |

| Molecular Formula | C₈H₄F₃N | [1][8][9] |

| Molecular Weight | 171.12 g/mol | [1][8][9] |

| Appearance | Colorless to light yellow liquid | [10] |

| Melting Point | 7.5 - 18 °C | [9][11] |

| Boiling Point | 205.0 °C at 760 mmHg; 95-96 °C at 20 Torr | [9][11] |

| Density | ~1.3 g/cm³ | [9][11] |

| Flash Point | 90.0 °C | [9] |

| LogP | 2.63 | [9] |

Spectroscopic Characterization

Confirming the identity and purity of this compound is typically achieved through a combination of spectroscopic methods.[12]

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-7.9 ppm) corresponding to the four protons on the benzene ring.[13]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon (typically δ 115-120 ppm), and the carbon of the trifluoromethyl group (a quartet due to C-F coupling, typically around δ 120-130 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the -CF3 group.

-

IR Spectroscopy: The infrared spectrum will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration around 2230 cm⁻¹. Other significant peaks will be present in the aromatic C-H and C=C stretching regions, as well as strong C-F stretching bands.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z = 171, corresponding to the molecular weight of the compound.[1]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility. A prevalent laboratory and industrial method is the cyanation of an ortho-substituted benzotrifluoride.

Key Synthetic Pathway: Cyanation of 2-Bromobenzotrifluoride

A common and effective method for synthesizing this compound is the palladium-catalyzed cyanation of 2-bromobenzotrifluoride using a cyanide source like zinc cyanide (Zn(CN)₂).[14]

Caption: Palladium-catalyzed cyanation of 2-bromobenzotrifluoride.

Causality of Experimental Choices:

-

Catalyst System: A palladium(0) catalyst, often generated in situ from a precatalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is used to facilitate the oxidative addition of the aryl bromide.[14]

-

Ligand: A bulky phosphine ligand, such as XantPhos, is crucial. It stabilizes the palladium catalyst, prevents its decomposition, and promotes the reductive elimination step that forms the final product.

-

Cyanide Source: Zinc cyanide is often preferred over more acutely toxic alkali metal cyanides due to its lower toxicity and higher stability.[14]

-

Solvent and Temperature: A high-boiling polar aprotic solvent like dimethylacetamide (DMAc) is used to ensure all reactants remain in solution and to allow the reaction to proceed at an elevated temperature (e.g., 85°C) for a reasonable reaction rate.[14]

Key Reactions and Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of the nitrile group and influenced by the strong electron-withdrawing nature of the ortho-trifluoromethyl group.

Transformations of the Nitrile Group

The nitrile functional group is a versatile handle for further chemical modifications.

Caption: Key transformations of the nitrile group in this compound.

-

Hydrolysis to Amide and Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis, often under controlled acidic conditions, yields 2-(trifluoromethyl)benzamide.[15] More vigorous conditions, such as heating with aqueous sodium hydroxide, lead to complete hydrolysis to form 2-(trifluoromethyl)benzoic acid.[15]

-

Reduction to Amine: The nitrile group can be reduced to a primary amine, 2-(trifluoromethyl)benzylamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney Nickel as a catalyst).

Applications in Medicinal Chemistry and Drug Development

The 2-(trifluoromethyl)phenyl moiety is a privileged structure in drug design. Its incorporation can significantly enhance a molecule's pharmacological profile.[16] The trifluoromethyl group increases lipophilicity, which can improve cell membrane permeability.[2][5] It is also highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life in the body.[5]

This compound serves as a key starting material or intermediate for a variety of biologically active compounds, including those targeting:

-

Oncology: As a precursor for kinase inhibitors and agents that interfere with cancer cell signaling pathways.[3][17]

-

Central Nervous System (CNS) Disorders: Used in the synthesis of molecules targeting receptors and enzymes in the brain.[3]

-

Anti-inflammatory Agents: As a building block for FAAH (Fatty Acid Amide Hydrolase) inhibitors and other anti-inflammatory drugs.

-

Antiviral and Antimicrobial Agents: The benzonitrile scaffold has been explored for developing novel antiviral and antimicrobial compounds.[17]

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative palladium-catalyzed cyanation reaction.

Objective: To synthesize this compound from 2-bromobenzotrifluoride.

Materials:

-

2-Bromobenzotrifluoride

-

Zinc Cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Dimethylacetamide (DMAc), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add zinc cyanide (0.6 equivalents), Pd₂(dba)₃ (0.01 equivalents), and XantPhos (0.02 equivalents).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere. Rationale: The Pd(0) catalyst is sensitive to oxygen and must be handled under inert conditions to prevent decomposition.

-

Addition of Reagents: Under a positive pressure of nitrogen, add anhydrous DMAc, followed by 2-bromobenzotrifluoride (1.0 equivalent).

-

Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble zinc salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Rationale: Washing removes the high-boiling DMAc solvent and any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a dark oil. Purify by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield this compound as a clear, colorless to pale yellow liquid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS, and compare the data with literature values.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[18]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1][19][20] Causes skin and serious eye irritation.[19][20] May cause respiratory irritation.[19][20] Contact with acids can liberate very toxic hydrogen cyanide gas.[18]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[20][21] All manipulations should be performed in a well-ventilated chemical fume hood.[21]

-

Handling: Avoid all personal contact, including inhalation.[18][20] Prevent concentration in hollows and sumps.[18][20]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile and commercially important building block. Its value is rooted in the unique properties conferred by the trifluoromethyl group, which are highly sought after in the design of modern pharmaceuticals and agrochemicals.[2][10] A solid understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage this powerful intermediate in their discovery and development programs. As the demand for more effective and metabolically robust drugs continues to grow, the importance of key fluorinated intermediates like this compound is set to increase.

References

- 1. This compound | C8H4F3N | CID 67972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 4. nbinno.com [nbinno.com]

- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. This compound | CAS#:447-60-9 | Chemsrc [chemsrc.com]

- 10. chemimpex.com [chemimpex.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. forskning.ruc.dk [forskning.ruc.dk]

- 13. This compound(447-60-9) 1H NMR spectrum [chemicalbook.com]

- 14. scientificupdate.com [scientificupdate.com]

- 15. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 16. jelsciences.com [jelsciences.com]

- 17. benchchem.com [benchchem.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. synquestlabs.com [synquestlabs.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Significance of 2-(Trifluoromethyl)benzonitrile in Modern Chemistry

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound is an aromatic organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its structure, featuring a nitrile group and a trifluoromethyl group on adjacent positions of a benzene ring, imparts unique electronic properties and metabolic stability to molecules that incorporate this moiety. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance a molecule's lipophilicity, binding affinity, and metabolic resistance.[1] The nitrile group, a versatile functional handle, can be transformed into various other functionalities or participate in crucial binding interactions.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering a foundational understanding for its effective use in research and development. Understanding these properties is paramount for designing synthetic routes, developing formulations, and predicting the behavior of more complex derivative compounds.

Chemical Identity:

-

IUPAC Name: this compound[2]

-

Synonyms: 2-Cyanobenzotrifluoride, α,α,α-Trifluoro-o-tolunitrile[2][3][4]

Core Physical Properties at a Glance

The physical characteristics of a compound are critical determinants of its handling, reactivity, and application. The data presented below has been aggregated from various chemical suppliers and databases to provide a reliable reference.

| Property | Value | Source(s) |

| Appearance | Colorless oil or liquid | [7] |

| Melting Point | 7.5 °C (lit.) | [5][8] |

| Boiling Point | 204-206 °C at 760 mmHg | [8] |

| Density | ~1.3 g/cm³ (at 25 °C) | [5] |

| Refractive Index (n20/D) | ~1.4632 (lit.) | [8] |

| Flash Point | 90.0 °C | [5][8] |

| Vapor Pressure | 0.256 mmHg at 25°C | [8] |

| LogP | 2.63 | [5] |

In-Depth Analysis of Physicochemical Characteristics

Molecular Structure and its Influence

The juxtaposition of the electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-C≡N) groups on the benzene ring profoundly influences the molecule's electronic distribution and intermolecular interactions. The strong inductive effect of the -CF₃ group and the combined inductive and resonance effects of the -C≡N group render the aromatic ring electron-deficient. This electronic nature is a key determinant of its reactivity in synthetic transformations.

Melting and Boiling Points

With a melting point of 7.5 °C, this compound exists as a liquid under standard laboratory conditions.[5][8] Its relatively high boiling point of approximately 205 °C is indicative of strong intermolecular dipole-dipole interactions arising from the polar nitrile and trifluoromethyl groups.[5]

Solubility and Lipophilicity (LogP)

The compound is generally not miscible with water.[9] The presence of the trifluoromethyl group significantly increases its lipophilicity, as reflected by its LogP value of 2.63.[5] This property is particularly crucial in drug design, as it influences the compound's ability to cross biological membranes. It is expected to be soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and DMSO.[10][11]

Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural elucidation and purity confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.68-7.86 ppm), corresponding to the four protons on the benzene ring.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon (around 115.6 ppm), and the trifluoromethyl carbon (a quartet around 122.5 ppm due to C-F coupling).[7]

-

¹⁹F NMR Spectroscopy: The fluorine NMR should exhibit a singlet at approximately -62.05 ppm, characteristic of the -CF₃ group in this chemical environment.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. A sharp, strong absorption band is expected around 2230 cm⁻¹ for the nitrile (C≡N) stretch. Strong C-F stretching bands will be prominent in the 1300-1100 cm⁻¹ region.[2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 171.[2] Key fragmentation patterns would likely involve the loss of HCN or F radicals.

Experimental Protocols for Physical Property Verification

The following protocols are standardized methodologies for verifying the physical properties of a liquid sample like this compound.

Workflow for Physicochemical Characterization

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H4F3N | CID 67972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS#:447-60-9 | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. rsc.org [rsc.org]

- 8. Page loading... [guidechem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Page loading... [wap.guidechem.com]

- 11. britiscientific.com [britiscientific.com]

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-Depth Technical Guide to 2-(Trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, fluorinated molecules have become indispensable tools. The strategic incorporation of fluorine atoms can dramatically alter a compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity.[1] this compound (CAS No. 447-60-9), also known as 2-cyanobenzotrifluoride, stands out as a pivotal building block in this domain. Its unique structure, featuring a trifluoromethyl group and a nitrile moiety on a benzene ring, offers a versatile platform for constructing complex, high-value molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, synthetic methodologies, and critical applications, grounded in established scientific principles and protocols.

Core Physicochemical and Structural Data

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and development. This compound is a clear liquid, typically colorless to yellow or green, with a well-defined set of characteristics crucial for experimental design.[2]

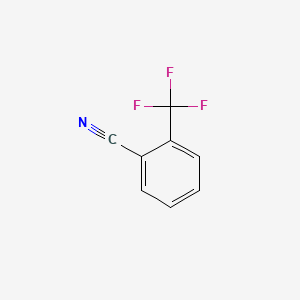

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃N | [2][3][4] |

| Molecular Weight | 171.12 g/mol | [2][3][4] |

| CAS Number | 447-60-9 | [2][4][5] |

| Appearance | White to Yellow to Green clear liquid | [2] |

| Melting Point | 7.5 °C | [5] |

| Boiling Point | 205.0 ± 35.0 °C at 760 mmHg | [5] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| Flash Point | 90.0 °C | [5] |

| LogP | 2.63 | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through several routes, primarily involving the introduction of the nitrile functionality onto a trifluoromethylated benzene precursor. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Synthetic Route 1: From 2-Trifluoromethylbenzaldehyde

A common and direct method involves the conversion of an aldehyde to a nitrile. This transformation leverages the formation of an oxime intermediate, which is subsequently dehydrated.

Caption: Workflow for synthesis from 2-trifluoromethylbenzaldehyde.

Experimental Protocol:

-

Oxime Formation: To a dried 30 mL reaction tube equipped with a magnetic stir bar, add 2-trifluoromethylbenzaldehyde (2.0 mmol), hydroxylamine hydrochloride (H₂NOH·HCl, 2.2 mmol), sodium carbonate (Na₂CO₃, 1.1 mmol), and dimethyl sulfoxide (DMSO, 10 mL).[6]

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

-

Dehydration to Nitrile: Upon complete consumption of the aldehyde, add a second portion of Na₂CO₃ (10 mmol) to the mixture.[6]

-

Seal the reaction tube and slowly bubble sulfuryl fluoride (SO₂F₂) gas through the mixture using a balloon at room temperature for 12 hours with continuous stirring.[6]

-

Workup and Purification: Dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel chromatography (eluent: petroleum ether/ethyl acetate, 10:1 v/v) to yield the final product.[6]

Causality Insights: The initial portion of Na₂CO₃ acts as a mild base to deprotonate hydroxylamine hydrochloride, facilitating the nucleophilic attack on the aldehyde. The second, larger addition of base is crucial for the dehydration step promoted by SO₂F₂, which acts as a powerful dehydrating agent to convert the oxime intermediate into the nitrile.

Applications in Research and Development

The trifluoromethyl group is a bioisostere of several functional groups and is known to enhance lipophilicity, improve metabolic stability, and increase binding affinity of drug candidates.[1] These properties make this compound a valuable precursor in multiple R&D sectors.

Pharmaceutical Synthesis

This compound is a key intermediate in the development of various pharmaceuticals, including anti-inflammatory, anti-cancer, and central nervous system (CNS) targeted therapies.[7][8][9] The nitrile group serves as a versatile chemical handle that can be transformed into other functional groups like primary amines or carboxylic acids, enabling the construction of diverse molecular scaffolds.[10]

-

Oncology: The trifluoromethyl-phenyl moiety is present in numerous kinase inhibitors and other anti-cancer agents.[9]

-

Neurological Research: Its structure contributes to molecules designed to cross the blood-brain barrier for treating CNS disorders.[8]

Caption: Application pathways derived from core properties.

Agrochemicals

In agrochemical science, the trifluoromethyl group imparts enhanced biological activity and metabolic resistance, leading to more potent and longer-lasting herbicides, insecticides, and fungicides.[11] this compound serves as a precursor for active ingredients that require this specific substitution pattern for optimal efficacy.[7][11] The increased lipophilicity aids in the penetration of the active compound through the waxy cuticles of plants or the exoskeletons of insects.[11]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount. The compound is classified as hazardous and requires stringent safety protocols.

Table 2: GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[12][13] |

| Skin Irritation | Causes skin irritation.[12][14] |

| Eye Irritation | Causes serious eye irritation.[12][14] |

| Respiratory Irritation | May cause respiratory irritation.[12][14] |

Handling and PPE:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[14]

-

Avoid breathing dust, vapor, mist, or gas.[14]

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[13][14]

Storage:

-

Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[14][15]

-

Keep the container tightly closed.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a reactive nitrile handle and a property-enhancing trifluoromethyl group provides chemists with a reliable and versatile platform for innovation. From life-saving pharmaceuticals to advanced agrochemicals, the applications stemming from this building block underscore the power of fluorine chemistry in modern science. A comprehensive understanding of its properties, synthesis, and safe handling procedures is essential for harnessing its full potential in the laboratory and beyond.

References

- 1. jelsciences.com [jelsciences.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H4F3N | CID 67972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS#:447-60-9 | Chemsrc [chemsrc.com]

- 6. Page loading... [guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Safe Handling of 2-(Trifluoromethyl)benzonitrile in Research Environments

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 2-(Trifluoromethyl)benzonitrile (CAS No. 447-60-9). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this valuable chemical intermediate. The core principle of this guide is a dual-hazard awareness: addressing both the specific toxicities of the molecule and the overarching risks associated with its nitrile functional group.

Section 1: Chemical and Physical Identity

This compound, also known as 2-Cyanobenzotrifluoride or α,α,α-Trifluoro-o-tolunitrile, is an important building block in organic synthesis.[1] Its physical properties are essential for understanding its behavior in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 447-60-9 | [1][2][3][4] |

| Molecular Formula | C₈H₄F₃N | [1][2][3] |

| Molecular Weight | 171.12 g/mol | [2][3] |

| Appearance | Low-melting solid or liquid | [2] |

| Melting Point | 7.5 °C (lit.) | [2] |

| Boiling Point | ~205.0 °C at 760 mmHg | [2] |

| Density | ~1.3 g/cm³ | [2] |

| Flash Point | ~90.0 °C | [2] |

Section 2: The Dual-Hazard Paradigm: Toxicological Profile

The primary safety concern with this compound stems from a dual-hazard profile: its inherent acute toxicity and irritant properties, and the potential for the nitrile group to release cyanide.

GHS Hazard Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The following table summarizes its primary hazard statements. It is critical to note that classifications can vary slightly between suppliers, with some listing the compound as "Toxic" (H301/311/331) and others as "Harmful" (H302/312/332).[1][5] Prudent practice dictates adopting the more stringent precautions associated with a "Toxic" classification.

| Hazard Class | GHS Code | Statement | Pictogram |

| Acute Toxicity, Oral | H301/H302 | Toxic or Harmful if swallowed | 💀 / ❗ |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | ❗ |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | ❗ |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | ❗ |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | ❗ |

| STOT, Single Exposure | H335 | May cause respiratory irritation | ❗ |

Mechanistic Insights into Toxicity

Inherent Molecular Toxicity: The trifluoromethyl group and aromatic ring contribute to the compound's irritant effects on the skin, eyes, and respiratory system.[1][5][6]

The Cyanide Risk: The most severe toxicological risk is associated with the benzonitrile moiety. While aromatic nitriles may not release cyanide as readily as their aliphatic counterparts, the potential for in-vivo metabolism or reaction to liberate the cyanide ion (CN⁻) cannot be dismissed.[7][8] The cyanide ion is a potent, fast-acting poison that inhibits cellular respiration by binding to the iron in cytochrome c oxidase, leading to histotoxic hypoxia.[9] Furthermore, and of critical importance in a laboratory setting, contact with acids liberates highly toxic and flammable hydrogen cyanide (HCN) gas .[7][9][10] This reaction can be rapid and fatal.

Section 3: Risk Assessment and Mitigation Workflow

A systematic approach to risk management is non-negotiable. The following workflow provides a logical framework for establishing a safe working environment.

Caption: A four-step workflow for risk assessment and mitigation.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All work involving this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[8][9][10][11]

-

Designated Area: Establish a designated area for cyanide compound work, clearly marked with hazard signs.[8][10] This area should be in close proximity to an emergency safety shower and eyewash station.[10]

-

Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.

Administrative Controls: Standardizing Safe Practices

-

Standard Operating Procedures (SOPs): Develop and implement detailed, task-specific SOPs for all procedures involving this compound.[11][12]

-

Training: All personnel must receive documented training on the specific hazards, handling protocols, and emergency procedures for cyanide compounds before beginning work.[11]

-

Never Work Alone: Do not handle this compound when alone in the laboratory.[8][9] Limit work to normal business hours.[8]

-

Minimize Quantities: Purchase and use the smallest quantity of the chemical necessary for the experiment.[11]

Personal Protective Equipment (PPE): The Final Barrier

Proper PPE is mandatory. The following table outlines the minimum requirements.

| Body Part | PPE Specification | Rationale and Best Practices |

| Hands | Chemical-resistant nitrile gloves | Double-gloving is strongly recommended to protect against rapid permeation and in case of an outer glove tear.[9][10] Remove and replace gloves immediately if contaminated.[9] |

| Eyes/Face | Safety goggles with side shields | A face shield must be worn over safety goggles where a splash hazard exists.[10][12] |

| Body | Laboratory coat | A flame-resistant lab coat should be considered if working with flammable solvents. |

| Attire | Long pants and closed-toe shoes | Standard laboratory attire must be worn at all times.[9] |

Section 4: Standard Operating Protocols

Adherence to validated protocols is essential for safety.

Protocol for General Handling and Weighing

-

Don all required PPE as specified in Section 3.3.

-

Ensure the chemical fume hood is operating correctly.

-

Post a warning sign indicating that a highly toxic cyanide compound is in use.[9]

-

Keep all acids and other incompatible materials completely out of the fume hood unless required by the experimental procedure.[8][10]

-

If weighing, tare a sealed container. Add the chemical to the container inside the fume hood, then securely close it before moving to the balance for weighing.[9]

-

Perform all liquid transfers over a spill tray within the fume hood.

Protocol for Storage and Segregation

-

Store in a cool, dry, well-ventilated, and secured area.[9][11][13]

-

Keep the container tightly closed when not in use.[13]

-

Crucially, store this compound separately and away from all incompatible materials, especially strong acids, acid salts, and oxidizers. [9][11]

-

The storage location should be clearly labeled with the appropriate hazard warnings.

Protocol for Spill Decontamination

-

Minor Spill (inside fume hood):

-

Absorb the liquid with an inert material like vermiculite or sand.[13]

-

Carefully sweep up the absorbed material, avoiding dust generation, and place it in a designated, sealed hazardous waste container.[9]

-

Decontaminate the surface by first wiping with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and finally a water rinse.[8] All cleaning must be performed within the fume hood.[8]

-

-

Major Spill (or any spill outside a fume hood):

Protocol for Waste Management

-

All waste containing this compound is considered acutely toxic hazardous waste.[10]

-

Maintain separate, dedicated waste streams for cyanide-containing solids (gloves, wipes) and liquids.[10][11] Do not mix with other waste types.[11]

-

The original chemical container, even when empty, must be disposed of as hazardous waste as it is considered a P-listed (acutely toxic) waste container.[11][12]

-

Label all waste containers clearly and store them in a designated satellite accumulation area within the lab.

Section 5: Emergency Response Protocols

Immediate and correct action during an emergency can be life-saving.

Caption: Decision tree for emergency response to chemical exposure.

First-Aid Measures: Speed is Essential

-

General: Immediately call for emergency medical assistance for any suspected exposure.[10] Inform the dispatcher that a cyanide exposure has occurred.[10][14]

-

Inhalation: Remove the person to fresh air.[5][6] If breathing is difficult or has stopped, trained personnel should begin cardiopulmonary resuscitation using a bag-valve-mask device with 100% oxygen.[14][15] DO NOT use mouth-to-mouth or mouth-to-nose resuscitation due to the risk of secondary contamination to the rescuer.[16][17]

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes in a safety shower.[10][16]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][10]

-

Ingestion: If the person is conscious, rinse their mouth with water.[5] Do not give anything by mouth to an unconscious person and do not induce vomiting. [8][15][18]

-

Antidotes: Cyanide antidotes, such as those found in a Cyanokit, must only be administered by trained medical professionals.[14][15][19] The laboratory's responsibility is to perform immediate decontamination and supportive first aid while awaiting emergency medical services.

Fire-Fighting Measures

-

Suitable Extinguishers: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[5][13]

-

Specific Hazards: The compound is combustible and may emit highly toxic fumes of hydrogen cyanide, hydrogen fluoride, and nitrogen oxides when heated.[5][7] Containers may explode if heated.[20]

-

Protective Equipment: Firefighters must wear full body protective clothing and a self-contained breathing apparatus (SCBA).[5][6][7] Do not enter the area without this equipment.

Conclusion

This compound is a potent and versatile chemical that demands a high level of respect and caution. By understanding its dual-hazard profile—both as a specific toxicant and a potential source of cyanide—and by rigorously implementing the engineering, administrative, and personal protective controls outlined in this guide, researchers can mitigate the risks effectively. A culture of safety, grounded in validated protocols and thorough emergency preparedness, is the cornerstone of working safely with this and all other hazardous materials.

References

- 1. This compound | C8H4F3N | CID 67972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:447-60-9 | Chemsrc [chemsrc.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. scbt.com [scbt.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. research.columbia.edu [research.columbia.edu]

- 12. uthsc.edu [uthsc.edu]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 15. npis.org [npis.org]

- 16. monash.edu [monash.edu]

- 17. echemi.com [echemi.com]

- 18. Cyanide | Chemical Emergencies | CDC [cdc.gov]

- 19. Cyanide Toxicity Treatment & Management: Approach Considerations, Prehospital Care, Emergency Department Care [emedicine.medscape.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 2-(Trifluoromethyl)benzonitrile: Synthesis, Characterization, and Applications in Drug Development

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] 2-(Trifluoromethyl)benzonitrile, a seemingly simple aromatic nitrile, emerges as a pivotal building block, providing a gateway to a diverse array of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will explore its synthesis, rigorous characterization, inherent reactivity, and its instrumental role in the synthesis of cutting-edge therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 447-60-9 | [3][4] |

| Molecular Formula | C₈H₄F₃N | [3][4] |

| Molecular Weight | 171.12 g/mol | [3][4] |

| Appearance | Colorless oil | [5] |

| Melting Point | 7.5 °C (lit.) | [6] |

| Boiling Point | 205.0 ± 35.0 °C at 760 mmHg | [6] |

| Density | 1.3 ± 0.1 g/cm³ | [6] |

The structural integrity of this compound is routinely confirmed through a suite of spectroscopic techniques.

Caption: Chemical structure of this compound.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The aromatic region typically displays a complex multiplet between δ 7.68 and 7.86 ppm, corresponding to the four protons on the benzene ring.[5]

-

¹³C NMR (100 MHz, CDCl₃): Key signals include the nitrile carbon around δ 115.6 ppm, the quaternary carbon attached to the -CF₃ group, and the aromatic carbons. The carbon of the trifluoromethyl group appears as a quartet due to coupling with the fluorine atoms.[5]

-

¹⁹F NMR (376 MHz, CDCl₃): A characteristic singlet is observed around δ -62.05 ppm, confirming the presence of the -CF₃ group.[5]

-

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is observed around 2230 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z = 171, corresponding to the molecular weight of the compound.

Synthesis of this compound: A Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Route 1: Sandmeyer-Type Reaction from 2-(Trifluoromethyl)aniline

A classic and reliable method for the introduction of a nitrile group onto an aromatic ring is the Sandmeyer reaction.[7][8] This pathway involves the diazotization of 2-(trifluoromethyl)aniline followed by a copper(I) cyanide-mediated displacement of the diazonium group.

Caption: Sandmeyer reaction workflow for the synthesis of this compound.

Mechanistic Insight: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7] The copper(I) salt acts as a catalyst, initiating a one-electron transfer to the diazonium salt. This results in the formation of an aryl radical with the loss of nitrogen gas. The aryl radical then reacts with the cyanide ion, and the copper(I) catalyst is regenerated.

Experimental Protocol: Sandmeyer Cyanation

-

Diazotization: 2-(Trifluoromethyl)aniline is dissolved in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The completion of the diazotization can be monitored by testing for the absence of nitrous acid with starch-iodide paper.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) and an excess of potassium cyanide (KCN) in water is prepared and cooled. The cold diazonium salt solution is then slowly added to the cyanide solution. The reaction mixture is stirred and may require gentle warming to drive the reaction to completion.

-

Work-up and Purification: The reaction mixture is typically extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Route 2: Palladium-Catalyzed Cyanation of 2-Halobenzotrifluoride

Modern cross-coupling methodologies offer an alternative and often milder route to benzonitriles. Palladium-catalyzed cyanation of aryl halides has become a powerful tool in organic synthesis.[9] This approach involves the reaction of a 2-halobenzotrifluoride (e.g., 2-bromobenzotrifluoride or 2-iodobenzotrifluoride) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

Caption: Palladium-catalyzed cyanation workflow.

Mechanistic Insight: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the cyanide source (or direct cyanation) and subsequent reductive elimination to afford the benzonitrile product and regenerate the Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Cyanation

-

Reaction Setup: A reaction vessel is charged with 2-bromobenzotrifluoride, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a suitable ligand (if necessary), and a cyanide source (e.g., zinc cyanide or potassium hexacyanoferrate(II)). The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Reaction Execution: A degassed solvent (e.g., DMF or DMA) is added, and the reaction mixture is heated to the appropriate temperature (typically 80-120 °C). The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble salts. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing trifluoromethyl group and the versatile nitrile functionality.

Reactions of the Nitrile Group:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-(trifluoromethyl)benzoic acid.[10][11][12] This transformation is a common step in the synthesis of more complex molecules where a carboxylic acid moiety is required.

-

Reduction: The nitrile group can be reduced to a primary amine, 2-(trifluoromethyl)benzylamine, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).[13] Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde, 2-(trifluoromethyl)benzaldehyde.[13]

-

Organometallic Addition: Grignard reagents and organolithium reagents can add to the nitrile carbon to form ketones after acidic workup.

The electron-withdrawing nature of the ortho-trifluoromethyl group increases the electrophilicity of the nitrile carbon, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted benzonitrile.[14]

Reactions of the Aromatic Ring:

The trifluoromethyl group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, electrophilic substitution reactions on this compound will be disfavored and, if forced, would likely occur at the positions meta to the -CF₃ group.

Applications in Drug Development: A Gateway to Key Pharmaceutical Scaffolds

This compound and its derivatives are valuable intermediates in the synthesis of a range of pharmaceuticals.

Intermediate in the Synthesis of Enzalutamide:

A prominent example is the use of a derivative, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, as a key intermediate in the synthesis of Enzalutamide , a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[15] The synthesis of this intermediate starts from 4-amino-2-(trifluoromethyl)benzonitrile.

Potential Precursor for Lenvatinib and Mavacamten Analogs:

While not a direct precursor in the most commonly published synthetic routes, the 2-(trifluoromethyl)phenyl moiety is a key structural feature in several important drugs. For instance, Lenvatinib , a multi-kinase inhibitor for the treatment of various cancers, contains a 4-amino-3-chlorophenoxy substituent.[16][17][18] The synthesis of analogs could potentially utilize derivatives of this compound.

Similarly, Mavacamten , a cardiac myosin inhibitor for hypertrophic cardiomyopathy, features a substituted pyrimidine ring.[19][20][21] The exploration of novel analogs could involve the incorporation of the 2-(trifluoromethyl)phenyl group, for which this compound serves as a readily available starting material.

Conclusion: A Versatile and Indispensable Tool for Medicinal Chemistry

This compound represents more than just a simple chemical; it is a testament to the power of fluorination in modern drug discovery. Its well-defined synthesis, characterization, and predictable reactivity make it an invaluable building block for medicinal chemists. As the demand for more effective and safer therapeutics continues to grow, the strategic use of key intermediates like this compound will undoubtedly play a crucial role in shaping the future of pharmaceutical development.

References

- 1. Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as th… [ouci.dntb.gov.ua]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H4F3N | CID 67972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. rsc.org [rsc.org]

- 6. This compound | CAS#:447-60-9 | Chemsrc [chemsrc.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]

- 12. embibe.com [embibe.com]

- 13. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 14. benchchem.com [benchchem.com]

- 15. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4 [chemicalbook.com]

- 16. qingmupharm.com [qingmupharm.com]

- 17. Synthesis and Application of Lenvatinib Mesylate_Chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. newdrugapprovals.org [newdrugapprovals.org]

- 21. Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)benzonitrile

Introduction: The Structural Significance of 2-(Trifluoromethyl)benzonitrile

This compound, also known as 2-cyanobenzotrifluoride, is a pivotal building block in medicinal chemistry and materials science.[1] Its rigid aromatic scaffold, combined with the unique electronic properties of the nitrile (-C≡N) and trifluoromethyl (-CF₃) groups, makes it a valuable synthon for developing novel pharmaceuticals and functional materials. For researchers in drug development, the precise structural confirmation of this and related intermediates is not merely a procedural step but the foundation upon which all subsequent research is built. An impurity or misidentification at this stage can have cascading and costly consequences.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to unequivocally identify and characterize this compound. As a Senior Application Scientist, my objective is not just to present the data, but to illuminate the scientific rationale behind the experimental choices and the logic that connects spectral output to molecular structure. Each technique—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides a unique and complementary piece of the structural puzzle. When integrated, they form a self-validating system that ensures the identity, purity, and integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and in this case, ¹⁹F, we can map out the molecular framework with high fidelity.

Proton (¹H) NMR Spectroscopy

Theoretical Basis & Experimental Rationale ¹H NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, the key objective is to confirm the ortho-substitution pattern on the benzene ring. The electron-withdrawing nature of both the -CF₃ and -C≡N groups will deshield the aromatic protons, shifting them downfield in the spectrum.[2] The coupling patterns between these protons are dictated by their spatial relationships (ortho, meta, para), providing definitive proof of the substitution pattern.[3]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) within a clean, dry NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer to serve as the internal reference standard, defined as 0.00 ppm.

-

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse program (e.g., 'zg30' on Bruker instruments) is used.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is set to allow for full relaxation of the protons between pulses, ensuring accurate integration.[4]

-

Spectral Width: A spectral width of approximately 12-16 ppm is set to encompass the entire range of proton chemical shifts.

-

Data Presentation & Interpretation The aromatic region of the ¹H NMR spectrum of this compound displays a complex multiplet, as all four protons on the ring are chemically distinct.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.86 - 7.68 | Multiplet (m) | 4H | Ar-H |

| Data sourced from supporting information of a chemical synthesis study.[5] |

The multiplet observed between δ 7.86 and 7.68 ppm integrates to four protons, consistent with the four protons on the disubstituted benzene ring. The ortho-substitution pattern results in a complex splitting pattern because each proton is coupled to its neighbors with different coupling constants (ortho and meta coupling), preventing the formation of simple doublets or triplets that might be seen in more symmetric molecules like a para-substituted ring.[6]

Diagram: ¹H NMR Structural Correlation

Caption: Correlation of the four aromatic protons to the observed multiplet in the ¹H NMR spectrum.

Carbon-13 (¹³C) NMR Spectroscopy

Theoretical Basis & Experimental Rationale ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule. For this compound, we expect to see eight distinct carbon signals. A key feature will be the coupling between the fluorine and carbon atoms (¹JCF, ²JCCF, etc.). The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the aromatic carbon directly attached to the -CF₃ group will also be a quartet, but with a smaller coupling constant.[7] This C-F coupling is definitive evidence for the presence and position of the trifluoromethyl group.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR analysis is used.

-

Instrument Setup: The experiment is run on a 400 MHz spectrometer, which corresponds to a ¹³C frequency of approximately 100 MHz.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum, collapsing all C-H splittings into singlets.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): A delay of 2 seconds is standard. Quaternary carbons, like C-CN and C-CF₃, have longer relaxation times and may require a longer delay for accurate quantitative analysis, though for qualitative identification this is sufficient.[8]

-

Spectral Width: A wide spectral width of ~220-240 ppm is used to cover the full range of carbon chemical shifts.

-

Data Presentation & Interpretation The proton-decoupled ¹³C NMR spectrum confirms the presence of eight unique carbon environments.

| Chemical Shift (δ) ppm | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (JCF) in Hz | Assignment |

| 134.8 | Singlet (s) | - | C H |

| 133.1 | Singlet (s) | - | C H |

| 132.7 | Singlet (s) | - | C H |

| 132.4 | Quartet (q) | ~33 | C -CF₃ |

| 126.8 | Quartet (q) | ~3 | C H (ortho to C-CF₃) |

| 122.5 | Quartet (q) | ~272 | -C F₃ |

| 115.6 | Singlet (s) | - | -C ≡N |

| 110.2 | Singlet (s) | - | C -CN |

| Data sourced from supporting information of a chemical synthesis study.[5] |

Causality of Observations:

-

The -CF₃ Carbon (δ 122.5): This signal appears as a prominent quartet with a very large one-bond coupling constant (¹JCF) of approximately 272 Hz. This large coupling and characteristic 1:3:3:1 intensity pattern (for well-resolved signals) is an unmistakable signature of a CF₃ group.[7]

-

The C-CF₃ Carbon (δ 132.4): The aromatic carbon directly bonded to the trifluoromethyl group appears as a quartet with a smaller two-bond coupling constant (²JCCF) of about 33 Hz.

-

The Nitrile Carbon (δ 115.6): The carbon of the nitrile group appears as a singlet in the expected region for cyano groups.

-

The Aromatic Carbons: The remaining five aromatic carbons appear as singlets (or a small quartet for the carbon ortho to the CF₃ group), consistent with the proposed structure.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Theoretical Basis & Experimental Rationale ¹⁹F NMR is a highly sensitive technique used to directly observe fluorine atoms. Since ¹⁹F has a nuclear spin of ½ and 100% natural abundance, these experiments are rapid and provide a clean spectrum. For this compound, all three fluorine atoms of the -CF₃ group are chemically equivalent. Therefore, we expect to see a single signal (a singlet) in the proton-decoupled spectrum. Its chemical shift is characteristic of the trifluoromethyl group attached to an aromatic ring.

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample is used.

-

Instrument Setup: The experiment is run on a 400 MHz spectrometer, corresponding to a ¹⁹F frequency of approximately 376 MHz.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Number of Scans: Typically 16-32 scans are sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

Referencing: The chemical shift is referenced externally to a standard like CFCl₃ (0 ppm).

-

Data Presentation & Interpretation The ¹⁹F NMR spectrum provides a simple yet powerful confirmation of the trifluoromethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| -62.05 | Singlet (s) | 3F | -CF ₃ |

| Data sourced from supporting information of a chemical synthesis study.[5] |

The observation of a single sharp peak at approximately -62 ppm confirms the presence of a single type of trifluoromethyl group. The absence of any coupling indicates that there are no other fluorine atoms within a few bonds.

Infrared (IR) Spectroscopy: Probing Functional Groups

Theoretical Basis & Experimental Rationale Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the key vibrational modes we aim to identify are the C≡N triple bond stretch, the C-F bond stretches, and the vibrations associated with the aromatic ring (C=C and C-H stretches).[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR ATR is the preferred technique for liquid samples as it requires minimal sample preparation and is easy to clean.[10]

-

Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is collected. This measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, which can then be subtracted from the sample spectrum.[11]

-

Sample Application: A single drop of neat this compound is placed onto the ATR crystal (e.g., diamond).[12]

-

Data Acquisition: The IR spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After the measurement, the crystal is wiped clean with a soft tissue lightly moistened with a suitable solvent like isopropanol.

Data Presentation & Interpretation The IR spectrum provides a "fingerprint" of the molecule's functional groups.

| Absorption Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 | Medium-Weak | Aromatic C-H Stretch |

| 2230 - 2220 | Strong, Sharp | C≡N (Nitrile) Stretch |

| ~1600, ~1480 | Medium | Aromatic C=C Ring Stretch |

| 1300 - 1100 | Very Strong | C-F Stretch |

| Frequency ranges are based on established spectroscopic tables and data for aromatic nitriles and fluorinated compounds.[13][14][15] |

Causality of Observations:

-

C≡N Stretch (2230-2220 cm⁻¹): This is a highly characteristic peak. Its position is slightly lower than that of aliphatic nitriles (2260-2240 cm⁻¹) due to conjugation with the aromatic ring, which slightly weakens the C≡N bond.[13] The high intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.

-

C-F Stretches (1300-1100 cm⁻¹): C-F bonds produce very strong absorption bands. The presence of multiple strong bands in this region is a clear indicator of the trifluoromethyl group.

-

Aromatic Stretches: The peaks above 3000 cm⁻¹ (aromatic C-H) and in the 1600-1480 cm⁻¹ region (C=C) confirm the presence of the benzene ring.[14]

Diagram: IR Functional Group Correlation

References

- 1. This compound | C8H4F3N | CID 67972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. agilent.com [agilent.com]

- 11. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

solubility of 2-(Trifluoromethyl)benzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Trifluoromethyl)benzonitrile in Organic Solvents

Abstract

This compound is a pivotal building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its reaction efficiency, purification, and formulation are fundamentally governed by its solubility in various organic media. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We delve into the theoretical principles dictating its solubility, present a standardized protocol for its experimental determination via the isothermal shake-flask method, and offer a predictive analysis of its solubility in common organic solvents. Furthermore, this guide discusses the critical factors influencing solubility and the practical implications for laboratory and process chemistry.

Introduction to this compound

This compound, also known as 2-cyanobenzotrifluoride, is an aromatic organic compound featuring a nitrile (-C≡N) group and a trifluoromethyl (-CF₃) group attached to a benzene ring at positions 1 and 2, respectively.

-

Chemical Structure:

-

Physical Form: White to yellow clear liquid[4]

-

Melting Point: 7.5 °C[2]

-

Boiling Point: ~205 °C at 760 mmHg[2]

The unique electronic properties conferred by the electron-withdrawing trifluoromethyl and nitrile groups make this molecule a valuable intermediate in the synthesis of complex target molecules.[5] Understanding its solubility is not merely an academic exercise; it is a critical parameter for optimizing reaction conditions, developing robust crystallization procedures, and ensuring successful formulation development.[6][7]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is dictated by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational predictive tool.

This compound possesses distinct regions of varying polarity:

-

Aromatic Ring: The benzene ring is inherently nonpolar and favors interactions with other nonpolar or aromatic solvents through π-π stacking and van der Waals forces.

-

Nitrile Group (-C≡N): This group is highly polar and possesses a strong dipole moment. It can act as a hydrogen bond acceptor and participate in strong dipole-dipole interactions.

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and highly polar group, but it is a poor hydrogen bond acceptor. Its presence significantly influences the overall electronic profile and polarity of the molecule.

This combination of polar and nonpolar characteristics suggests that this compound will exhibit a nuanced solubility profile, being most soluble in solvents that can effectively interact with both its aromatic system and its polar functional groups, such as polar aprotic solvents.

Experimental Determination of Solubility

The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.[8][9] It is valued for its accuracy and reproducibility.[8] The workflow involves saturating a solvent with the solute at a constant temperature until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.

Standard Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (purity >98%)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (thermostatic incubator)[9]

-

Analytical balance (±0.1 mg)

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent (e.g., 5 mL). The presence of undissolved solid material is essential to ensure saturation is achieved.[10]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation.[8] Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C) and shake at a consistent speed (e.g., 300 RPM) to ensure thorough mixing.[10]

-

Time to Equilibrium: Allow the mixture to equilibrate for a sufficient period. For most compounds, 24 to 72 hours is adequate to reach a stable equilibrium concentration.[9][10] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

-

Sample Preparation: After equilibration, stop the shaker and allow the vials to rest in the incubator for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved particles.[10]

-

Dilution: Accurately dilute the clear, saturated filtrate with the mobile phase to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method.[11] The concentration of this compound is determined by comparing the peak area to a pre-established calibration curve.

Analytical Quantification by HPLC

-

Column: A C18 reversed-phase column is suitable for this type of aromatic compound.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum (λmax) of this compound.

-

Calibration: A standard curve should be generated using solutions of known concentrations of this compound to ensure accurate quantification.

Workflow Diagram for Solubility Determination

Solubility Profile of this compound

While extensive experimental data is not consolidated in publicly available literature, a predictive solubility profile can be constructed based on the physicochemical properties of the solute and solvents. The following table classifies common organic solvents and predicts the relative solubility of this compound.

Table 1: Predicted Solubility of this compound in Organic Solvents at Ambient Temperature

| Solvent Class | Solvent Example | Polarity Index | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | 5.1 | High | Strong dipole-dipole interactions between the solvent's carbonyl group and the solute's nitrile and -CF₃ groups. |

| Acetonitrile (ACN) | 5.8 | High | Structurally similar nitrile group promotes strong dipole-dipole interactions. The solubility of similar compounds has been successfully measured in ACN.[12] | |

| Dimethylformamide (DMF) | 6.4 | High | Highly polar solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Very high polarity and ability to dissolve a wide range of compounds. A related compound shows some solubility in DMSO.[5] | |

| Polar Protic | Methanol | 5.1 | Moderate | Can act as a hydrogen bond donor to the nitrile nitrogen, but the overall nonpolar aromatic ring limits miscibility. A related compound is slightly soluble in Methanol.[5] |

| Ethanol | 4.3 | Moderate | Similar to methanol; solubility is expected to decrease slightly as the alkyl chain length increases. The solubility of similar fluorinated compounds has been determined in ethanol.[12] | |

| Aromatic | Toluene | 2.4 | Moderate | "Like-dissolves-like" principle applies due to π-π stacking between the aromatic rings of both solute and solvent. |